![molecular formula C11H15N3OS2 B5508009 N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5508009.png)
N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
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Description
Synthesis Analysis
The synthesis of compounds related to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide often involves the condensation of appropriate acetates with hydrazine hydrate, followed by reactions with substituted isothiocyanates to yield thiosemicarbazide derivatives. These derivatives can further undergo cyclization or react with aromatic aldehydes to form various structures (Salgın-Gökşen et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide often features a thienylmethylene group linked to an acetohydrazide moiety. The thienyl and phenyl rings in these molecules can exhibit significant inclination angles, and their configurations around the C=N bond are typically E. These compounds can also display different conformations based on the substituents attached to the phenyl ring, impacting their overall molecular geometry (Quoc et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide and its analogs can include cyclization to form rings such as 1,2,4-triazoles or 1,3,4-thiadiazoles. These reactions are influenced by the presence of triethylamine or orthophosphoric acid, respectively. The chemical properties of these compounds are often characterized by their ability to form various derivatives through reactions with different reagents, showcasing their versatile reactivity (Salgın-Gökşen et al., 2007).
Physical Properties Analysis
The physical properties of acetohydrazide compounds, including those similar to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, can be determined through spectroscopic methods such as FT-IR, NMR, and crystallography. These techniques provide insights into the bond lengths, angles, and overall conformations of the molecules, which are crucial for understanding their physical characteristics and potential applications (Quoc et al., 2019).
Scientific Research Applications
Nonlinear Optical Properties
- A study by Naseema et al. (2010) investigated the nonlinear optical properties of various hydrazones, including compounds structurally similar to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide. These compounds demonstrated potential for applications in optical devices such as optical limiters and switches due to their two-photon absorption and optical power limiting behavior at specific wavelengths (Naseema et al., 2010).
Anticancer Potency
- Turan-Zitouni et al. (2018) synthesized novel derivatives related to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide and evaluated their anticancer potency. These compounds showed significant antitumor efficiency against various human cancer cell lines, indicating the potential of N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide derivatives in cancer treatment (Turan-Zitouni et al., 2018).
Antimycotic Activity
- Wujec et al. (2004) reported on the synthesis of compounds similar to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, which displayed promising antimycotic activity. This suggests the potential application of such compounds in developing new antifungal treatments (Wujec et al., 2004).
Antimicrobial Activity
- Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives, including those structurally related to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, and tested their antimicrobial activity. This research highlights the potential use of such compounds in combating microbial infections (Kardile & Kalyane, 2010).
Antitumor Agents
- Agrawal et al. (1976) synthesized a series of thiosemicarbazones with tertiary N at the 4 position, similar in structure to N'-(3-thienylmethylene)-2-(4-thiomorpholinyl)acetohydrazide. These compounds were found to be active antineoplastic agents in mice, suggesting potential in cancer therapy (Agrawal et al., 1976).
properties
IUPAC Name |
2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS2/c15-11(8-14-2-5-16-6-3-14)13-12-7-10-1-4-17-9-10/h1,4,7,9H,2-3,5-6,8H2,(H,13,15)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBOSFCPMKPOCR-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-thiomorpholin-4-yl-N-[(E)-thiophen-3-ylmethylideneamino]acetamide |
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